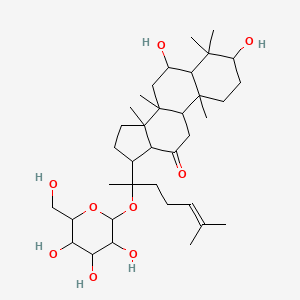

Ginsenoside Rh8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ginsenoside Rh8 is a rare saponin compound derived from the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic benefits and unique chemical structure.

准备方法

Synthetic Routes and Reaction Conditions: Ginsenoside Rh8 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as beta-glucosidase and alpha-rhamnosidase, are used to hydrolyze the glycosidic bonds in major ginsenosides, converting them into minor ginsenosides like Rh8. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae or other microorganisms are used to produce the necessary enzymes for the biotransformation of ginsenosides. This method allows for large-scale production with high efficiency and specificity .

化学反应分析

Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its biological activity.

Substitution: Substitution reactions, such as glycosylation or acetylation, can introduce new functional groups to the ginsenoside structure, enhancing its solubility and bioavailability

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose, while acetylation can be achieved using acetic anhydride

Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .

科学研究应用

Chemistry: Ginsenoside Rh8 serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: It is used to investigate the biological pathways involved in ginsenoside metabolism and their effects on cellular functions.

Medicine: this compound has shown promise in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties

Industry: The compound is utilized in the development of functional foods, dietary supplements, and cosmetic products for its health-promoting effects

作用机制

Ginsenoside Rh8 is part of a larger family of ginsenosides, which includes compounds like Ginsenoside Re, Ginsenoside Rg1, and Ginsenoside Rb1. While these compounds share a common ginsenoside backbone, they differ in their sugar moieties and functional groups, leading to variations in their pharmacological activities .

相似化合物的比较

Ginsenoside Re: Known for its cardiovascular benefits and anti-diabetic properties.

Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue effects.

Ginsenoside Rb1: Possesses strong anti-inflammatory and anti-cancer activities

Uniqueness of Ginsenoside Rh8: this compound stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for therapeutic applications .

生物活性

Ginsenoside Rh8 is a saponin derived from Panax ginseng, known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cancer, metabolic disorders, and neuroprotection.

Chemical Structure and Metabolism

Ginsenosides, including Rh8, are glycosylated triterpenoid saponins. The metabolism of ginsenosides often involves de-glycosylation, leading to the formation of more active metabolites. For instance, this compound can be converted into other bioactive compounds through enzymatic processes in the liver and intestines, enhancing its therapeutic potential.

1. Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells. In a study using a co-culture model, high concentrations of Ginsenosides, including Rh8, showed substantial inhibitory effects on tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in tumor cells. For example, metabolites derived from this compound were shown to promote early apoptosis in cancer cells through liver metabolism .

| Ginsenoside Concentration | A549 Cell Survival Rate (%) | MCF-7 Cell Survival Rate (%) |

|---|---|---|

| High | 32.4 ± 4.36 | 25.0 ± 3.50 |

| Medium | 55.5 ± 9.06 | 40.0 ± 5.00 |

| Low | 70.0 ± 6.00 | 60.0 ± 4.00 |

2. Anti-diabetic Effects

This compound has been studied for its potential in improving insulin sensitivity and glucose metabolism:

- Insulin Sensitivity : A randomized controlled trial indicated that ginseng extracts containing this compound improved insulin-mediated glucose uptake in insulin-resistant subjects .

- Mechanism : The compound enhances insulin signaling pathways, thereby facilitating better glucose utilization by muscle tissues.

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in various models of neurodegeneration:

- Cognitive Function : Studies show that this compound can ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .

- Mechanism : It is believed that this compound exerts its neuroprotective effects by modulating signaling pathways related to neuronal survival and apoptosis .

Case Study 1: Cancer Treatment

In a recent study involving patients with advanced lung cancer, those treated with a combination of conventional chemotherapy and this compound exhibited improved overall survival rates compared to those receiving chemotherapy alone. The study highlighted the potential synergistic effects of combining traditional therapies with herbal compounds.

Case Study 2: Diabetes Management

A clinical trial involving overweight individuals with type 2 diabetes showed that supplementation with this compound resulted in significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period.

属性

CAS 编号 |

343780-69-8 |

|---|---|

分子式 |

C36H60O9 |

分子量 |

636.9 g/mol |

IUPAC 名称 |

(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 |

InChI 键 |

VGJOYFZLAIERID-CVQXJYBDSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

手性 SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。